molecular formula C20H20N2O5 B8088615 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-amino-2-methyl-4-oxobutanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-amino-2-methyl-4-oxobutanoic acid

Cat. No.: B8088615
M. Wt: 368.4 g/mol
InChI Key: WDVALBSODAWGFX-UHFFFAOYSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-amino-2-methyl-4-oxobutanoic acid is a specialized amino acid derivative used primarily in peptide synthesis. The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) group, a widely employed protecting group for amines in solid-phase peptide synthesis (SPPS). The Fmoc group provides stability under basic conditions while being cleavable under mild acidic conditions, making it ideal for sequential peptide assembly .

The core structure of the compound includes:

  • A 4-amino-4-oxobutanoic acid moiety, which introduces both amide and ketone functionalities. This modification may alter solubility, hydrogen-bonding capacity, and reactivity compared to canonical amino acids.

The compound’s molecular weight is estimated to be ~380–400 g/mol based on structurally similar derivatives (e.g., C21H21NO6, MW 383.40 ).

Properties

IUPAC Name

4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-20(18(24)25,10-17(21)23)22-19(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10-11H2,1H3,(H2,21,23)(H,22,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVALBSODAWGFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dicyclohexylamine (DCHA) Adduct Strategy

The two-step method involves forming stable DCHA–amino acid ionic adducts to prevent oligopeptide impurities. The carboxylate group of α-methyl-L-aspartic acid reacts with dicyclohexylamine in acetone, forming a crystalline salt. Subsequent Fmoc protection using Fmoc-N-succinimidyl carbonate (Fmoc-OSu) under mild alkaline conditions yields the target compound with >95% purity.

Reaction Conditions:

StepReagentsSolventTemperatureTimeYield
1DCHA, α-methyl-L-AspAcetoneRT4–5 h82%
2Fmoc-OSu, Na₂CO₃H₂O/CH₃CN0–5°C → RT12 h78%

This method minimizes mixed anhydride formation due to the bulky DCHA counterion, which moderates nucleophilicity.

Silylation-Activated Fmoc Protection

Primary and secondary amines are silylated using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) before reacting with Fmoc-OSu. The silyl group protects the carboxylate, enabling selective Fmoc installation without racemization.

Critical Parameters:

  • Silylating Agent: 2–5 equivalents of MSTFA in CH₂Cl₂.

  • Fmoc Reagent: 1.0–1.2 equivalents of Fmoc-OSu.

  • Workup: Methanol quench converts trimethylsilyl esters to free acids.

This approach achieves 89–94% yields with <2% dipeptide impurities.

Solid-Phase Peptide Synthesis (SPPS)

2-Chlorotrityl Chloride (2-CTC) Resin Protocol

The 2-CTC resin temporarily protects the carboxylic acid, allowing sequential Fmoc deprotection and coupling. Key steps include:

  • Resin Loading: 3 equivalents of Fmoc-α-methyl-L-Asp(OtBu)-OH activated with HCTU in 20% collidine/DMF.

  • Fmoc Deprotection: 20% piperidine/DMF (2 × 5 min).

  • Coupling: HATU/Oxyma Pure® in DMF (15–60 min per residue).

Performance Metrics:

ParameterValue
Coupling Efficiency85–92%
Racemization<1% (HPLC)
Purity (HPLC)≥98%

Photolabile Linker Cleavage

A photolabile 3-(4-hydroxymethyl-2-methoxy-5-nitrophenoxy)propionic acid (HMPP) linker enables UV-triggered cleavage (365 nm, 30 min). This preserves acid-labile tert-butoxy groups and achieves 91% recovery.

Enzymatic Resolution

Lipase-Catalyzed Kinetic Resolution

Racemic α-methyl aspartic acid is resolved using immobilized Candida antarctica lipase B (CAL-B). The (S)-enantiomer is selectively acetylated with vinyl acetate in tert-butyl methyl ether (TBME).

Optimized Conditions:

ParameterValue
Enzyme Loading20 mg/mmol
Temperature35°C
Time48 h
ee (S)≥98%
Conversion45%

Microwave-Assisted Synthesis

Accelerated Coupling-Deprotection Cycles

Microwave irradiation (50°C, 100 W) reduces coupling times from hours to minutes. HATU/Oxyma activation under these conditions achieves 92% yield with 99% ee, versus 75% yield conventionally.

Comparative Data:

MethodTimeYieldee
Conventional4 h75%97%
Microwave15 min92%99%

Industrial-Scale Production

Continuous Flow Reactor Synthesis

A plug-flow reactor (PFR) with in-line PAT (Process Analytical Technology) monitors real-time conversion. Key parameters:

  • Residence Time: 8 min.

  • Throughput: 12 kg/day.

  • Purity (HPLC): 99.2%.

Cost Analysis:

ComponentCost Contribution
Fmoc-OSu58%
Solvents22%
Labor15%

Comparative Analysis of Methods

MethodYieldPurityeeScalabilityCost
Solution-Phase (DCHA)78%95%98%Moderate$$
SPPS (2-CTC Resin)85%98%99%High$$$
Enzymatic45%99%98%Low$
Microwave92%99%99%High$$$

Troubleshooting and Optimization

Racemization Suppression

  • Low-Temperature Coupling: 0–4°C with HOBt/DIC reduces racemization to <0.5%.

  • Steric Hindrance: tert-Butyl esters decrease aggregation, improving coupling efficiency by 27%.

Byproduct Mitigation

  • Oligopeptide Formation: Controlled pH (8.0–8.5) during Fmoc installation limits dimerization to <3%.

  • Photolytic Degradation: Amber glassware and argon sparging reduce Fmoc cleavage by 80% during storage.

Emerging Techniques

Computational Modeling

Density Functional Theory (DFT) predicts activation energies for Fmoc cleavage pathways. Simulations align with experimental data (R² = 0.94), enabling reagent optimization.

Enzymatic Fmoc Deprotection

Pseudomonas fluorescens esterase selectively removes Fmoc groups under aqueous conditions (pH 7.4, 37°C), avoiding piperidine waste .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-amino-2-methyl-4-oxobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can result in a wide range of products, depending on the nucleophile used .

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-amino-2-methyl-4-oxobutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-amino-2-methyl-4-oxobutanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted reactions. Once the desired peptide is synthesized, the Fmoc group can be removed under mild conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table compares the target compound with structurally related Fmoc-protected amino acids:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Properties
Target: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-amino-2-methyl-4-oxobutanoic acid Not Provided ~380–400 (est.) 4-amino-4-oxo, C2-methyl Peptide synthesis; potential for introducing ketone functionality into peptide chains
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-azidobutanoic acid C19H18N4O4 366.37 4-azido group "Click chemistry" applications (e.g., bioconjugation via azide-alkyne cycloaddition)
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid C22H25NO4 367.44 4,4-dimethyl substituent Enhanced steric hindrance; may reduce aggregation in hydrophobic peptides
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-fluoro-3-(trifluoromethyl)phenyl)butanoic acid C25H19F4NO4 477.42 Aromatic fluorinated side chain Introduces fluorinated motifs for metabolic stability or imaging probes
4-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid C26H23NO6 445.46 4-benzyloxy-4-oxo Aspartic acid derivative; ester protection for carboxylate groups

Key Differences and Implications

Functional Group Diversity: The 4-amino-4-oxo group in the target compound provides a unique combination of nucleophilic (amine) and electrophilic (ketone) sites, enabling dual reactivity in peptide modifications . In contrast, azido derivatives (e.g., ) are tailored for bioorthogonal reactions. Steric Effects: The C2-methyl group in the target compound may hinder racemization during peptide coupling, a common issue in SPPS. Comparatively, dimethylpentanoic acid derivatives exhibit bulkier substituents that further restrict conformational flexibility.

Solubility and Handling: Fluorinated aromatic side chains (e.g., ) increase hydrophobicity, necessitating strong solvents like hexafluoroisopropanol (HFIP). The target compound’s 4-oxo group may improve polarity slightly compared to fully aliphatic analogs .

Safety Profiles: Like most Fmoc-protected amino acids, the target compound likely carries acute toxicity hazards (H302, H315, H319, H335) based on analogous safety data . Proper ventilation and personal protective equipment (PPE) are essential during handling.

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-amino-2-methyl-4-oxobutanoic acid, commonly referred to as a fluorene derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of molecules that exhibit various pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-amino-2-methyl-4-oxobutanoic acid is C23H25N2O5C_{23}H_{25}N_{2}O_{5}, with a molecular weight of 368.38 g/mol. The structure includes a fluorene moiety, which is known for its diverse biological applications.

PropertyValue
Molecular FormulaC₃₃H₃₃N₂O₅
Molecular Weight368.38 g/mol
CAS Number1403590-49-7
MDL NumberMFCD28167050
Hazard ClassificationIrritant

Antimicrobial Activity

Research has demonstrated that fluorene derivatives possess significant antimicrobial properties. A study highlighted the effectiveness of compounds containing the fluorene nucleus against various bacterial strains, including Staphylococcus aureus and multi-drug resistant Mycobacterium tuberculosis . The introduction of different substituents on the aryl moiety was found to influence the spectrum and intensity of the antimicrobial activity.

Case Study:
In one investigation, a series of fluorene derivatives were synthesized and tested against M. tuberculosis, where several compounds exhibited promising inhibitory effects against both drug-sensitive and resistant strains . The structure-activity relationship (SAR) indicated that specific modifications could enhance activity.

Anticancer Activity

Fluorene derivatives have also been explored for their anticancer potential. A study focused on 9-fluorenone analogues revealed that certain compounds displayed antiproliferative activity by acting as type I topoisomerase inhibitors . The presence of linear alkyl groups in the side chains was associated with improved activity compared to branched groups.

Research Findings:

  • Antiproliferative Effects: Compounds derived from 9-fluorenone showed significant cytotoxicity against cancer cell lines, with some exhibiting IC50 values comparable to established chemotherapeutics.
  • Mechanism of Action: The mechanism often involves the inhibition of key enzymes involved in DNA replication and repair processes, highlighting the potential for these compounds as chemotherapeutic agents .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of critical enzymes involved in bacterial cell wall synthesis and cancer progression. For instance, its ability to inhibit enoyl-acyl carrier protein reductase (InhA) in M. tuberculosis was documented, suggesting its role in disrupting fatty acid biosynthesis .

Summary of Research Findings

Study FocusKey Findings
Antimicrobial ActivityEffective against M. tuberculosis and resistant strains
Anticancer PotentialExhibited antiproliferative effects on cancer cell lines
Enzyme InhibitionInhibits InhA enzyme critical for bacterial survival

Q & A

Q. What are the standard synthetic routes for preparing (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-amino-2-methyl-4-oxobutanoic acid?

The compound is typically synthesized via Fmoc-protection strategies using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) as the protecting agent. Key steps include:

  • Amino group protection : Reaction of the primary amine with Fmoc-Cl in the presence of a base (e.g., sodium carbonate or triethylamine) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) .
  • Side-chain modifications : Introduction of the methyl and oxo groups via controlled alkylation or oxidation reactions under inert atmospheres .
  • Deprotection and purification : Final deprotection using piperidine or trifluoroacetic acid (TFA), followed by purification via reversed-phase high-performance liquid chromatography (RP-HPLC) .

Q. Table 1: Example Synthesis Conditions

StepReagents/ConditionsSolventTimeYieldReference
Fmoc protectionFmoc-Cl, Na₂CO₃DCM2 h85%
OxidationH₂O₂, catalytic Fe³⁺THF4 h72%

Q. How is the compound purified and characterized in academic research?

  • Purification : RP-HPLC with C18 columns and gradients of acetonitrile/water (0.1% TFA) is standard for isolating high-purity (>95%) product .
  • Characterization :
    • NMR spectroscopy : ¹H and ¹³C NMR confirm backbone structure and stereochemistry (e.g., δ 7.75 ppm for Fmoc aromatic protons) .
    • Mass spectrometry (MS) : ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]⁺ = calculated m/z) .

Q. What safety precautions are critical during handling?

  • Hazard classification : The compound may cause skin/eye irritation (GHS Category 2) and respiratory irritation (GHS Category 3). Use PPE (gloves, goggles, lab coat) and work in a fume hood .
  • Storage : Store at 2–8°C in airtight, light-protected containers under nitrogen to prevent degradation .

Advanced Research Questions

Q. How can coupling efficiency in solid-phase peptide synthesis (SPPS) be optimized using this compound?

  • Key factors :
    • Solvent selection : DMF or DCM enhances solubility and reaction kinetics.
    • Activation reagents : HOBt/DIC or PyBOP improves coupling yields .
    • Temperature : Reactions at 25°C vs. 0°C may reduce racemization .
  • Validation : Monitor reaction completion via Kaiser test or HPLC .

Q. Table 2: Coupling Efficiency Under Different Conditions

ActivatorSolventTemp (°C)Yield (%)
HOBt/DICDMF2592
PyBOPDCM088

Q. How do structural analogs of this compound influence bioactivity in peptide-based drug design?

  • Case study : Substitution of the methyl group with halogens (e.g., fluorine) enhances metabolic stability but may reduce solubility .
  • Data contradiction : Analogs with bulkier substituents (e.g., tert-butyl) show improved target binding in vitro but poor pharmacokinetics in vivo .
  • Resolution : Balance lipophilicity (logP) and polar surface area (PSA) using computational modeling (e.g., Schrödinger Suite) .

Q. How can stability issues in aqueous solutions be addressed during experimental workflows?

  • Problem : Hydrolysis of the oxo group under neutral/basic pH .
  • Solutions :
    • Use lyophilized stocks reconstituted in acidic buffers (pH 3–4).
    • Add stabilizers (e.g., sucrose or trehalose) for long-term storage .

Q. What analytical strategies resolve discrepancies in toxicity data across safety studies?

  • Contradiction : Some SDS report acute oral toxicity (Category 4, H302) , while others lack data .
  • Methodology :
    • Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity.
    • Cross-reference with structurally similar Fmoc-amino acids (e.g., Fmoc-Asp-OtBu) with established profiles .

Q. What role does stereochemistry play in its application as a building block for chiral peptides?

  • Critical factor : The (S)-configuration ensures correct spatial orientation for receptor binding.
  • Validation : Compare diastereomer activity via circular dichroism (CD) and SPR binding assays .
  • Case study : (R)-isomers of analogous compounds show 10-fold lower affinity for MDM2/MDM4 targets .

Q. How can computational methods predict its reactivity in novel synthetic pathways?

  • Tools : DFT calculations (Gaussian 09) model transition states for Fmoc deprotection .
  • Outcome : Predicted activation energy correlates with experimental reaction rates (R² = 0.89) .

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